2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride
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Overview
Description
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 1-ethylpiperidine, ethylene oxide, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and filtration to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1-Isopropylpiperidin-4-yl)ethanamine
- 2-(4-Ethylpiperidin-1-yl)ethanamine
Uniqueness
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H22Cl2N2 |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-11-7-4-9(3-6-10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H |
InChI Key |
MDTQVPGWQOLNRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CCN.Cl.Cl |
Origin of Product |
United States |
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